molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No. B138873
Key on ui cas rn: 70441-63-3
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616799

Procedure details

520 parts of toluene, 423 parts (3 mol) of 4-fluoronitrobenzene, 192 parts (3.3 mol) of acetone and 8 parts of catalyst (5% Pt on charcoal, water-moist, water content 50%) are placed in a hydrogenation autoclave. After the gas space has been flushed three times with each of nitrogen and hydrogen, the mixture is heated to from 80°=0 to 85° C. with stirring and reduced at a hydrogen pressure of from 0.2 to 1.0 MPa. When after about 2 hours the uptake of hydrogen falls sharply, the pressure is raised to 2.0 MPa and stirring is continued at 85° C for 30 minutes until there is no longer any drop in pressure. The batch is cooled to 60° C., the autoclave is let down and flushed with nitrogen, and the catalyst is filtered off on a pressure filter at from 50° to 60° C. The aqueous phase is separated off from the filtrate and toluene is distilled off until the water content of the solution is <0.02%. The solution is processed further in accordance with Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
3.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=CC=C[CH:2]=1.[F:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1.CC(C)=O>[Pt].O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH:1]([CH3:6])[CH3:2])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
3.3 mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 42.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the gas space has been flushed three times with each of nitrogen and hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
the pressure is raised to 2.0 MPa
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at 85° C for 30 minutes until there
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off on a pressure
FILTRATION
Type
FILTRATION
Details
filter at from 50° to 60° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off from the filtrate and toluene
DISTILLATION
Type
DISTILLATION
Details
is distilled off until the water content of the solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(NC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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